[cis-2,6-Dimethylpiperidin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-3-5-8(2)10(7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXXWPPZXGSJT-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-2,6-Dimethylpiperidin-1-yl]acetic acid typically involves the reaction of 2,6-dimethylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 2,6-dimethylpyridine followed by acetylation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[cis-2,6-Dimethylpiperidin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted acetic acid derivatives .
Scientific Research Applications
[Cis-2,6-Dimethylpiperidin-1-yl]acetic acid is a chemical compound with a piperidine structure that includes two methyl groups at the 2 and 6 positions. It has a molecular weight of approximately 171.24 g/mol and features a piperidine ring, a saturated six-membered ring containing one nitrogen atom, making it a cyclic amine. The presence of the acetic acid functional group contributes to its reactivity and potential biological activity.
Pharmaceutical Development
Derivatives of this compound are explored for potential therapeutic uses. The reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered physical properties. Research indicates that this compound exhibits various biological activities, though the specific mechanisms of action and efficacy can vary significantly based on structural modifications and the biological target.
Biological activities and interactions
This compound can interact with various biological targets, which is crucial for understanding its pharmacological profile and potential therapeutic applications.
Adenosine A1 receptor antagonists
Piperidine derivatives, including this compound, have been studied in the development of orally active adenosine A1 receptor antagonists with high blood–brain barrier permeability . However, the A1 affinity of amine and piperidine derivatives can be decreased due to higher clog P values . It is suggested that a suitable clog P value for high A1 affinity ranges from 1.5 to 3.5 .
Isobaric crosslinking mass spectrometry
[Cis-2,6-Dimethylpiperidin-1-yl] acetic acid can be used in the synthesis of crosslinkers for mass spectrometry . To synthesize the Qlinker, (2,6-dimethylpiperidin-1-yl) acetic acid is reacted with di-tert-butyl-3,3'-iminodipropoinate .
Mechanism of Action
The mechanism of action of [cis-2,6-Dimethylpiperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
2-[4-(Diphenylmethylene)piperidin-1-yl]acetic acid () retains the piperidine core but incorporates a bulky diphenylmethylene group, likely improving receptor affinity for antiallergic applications .
Substituent Effects :
- The cis-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to unsubstituted piperidine-acetic acids. This may influence membrane permeability and metabolic stability .
- Fmoc and dioxopiperidine substituents () introduce electron-withdrawing or hydrogen-bonding motifs, altering acidity and reactivity. For example, the Fmoc group is labile under basic conditions, making it useful in solid-phase peptide synthesis .
Acidity and Solubility :
- The pKa of the acetic acid group varies with substituents. Piperidine derivatives like the target compound are less acidic (pKa ~4–5) compared to unsubstituted acetic acid (pKa 2.5) due to electron-donating methyl groups .
- Polar substituents (e.g., dioxopiperidine in ) enhance water solubility, whereas hydrophobic groups (e.g., diphenylmethylene in ) reduce it .
Key Takeaways
- Structural Flexibility: Minor modifications to the piperidine/piperazine core or substituents drastically alter physicochemical properties and bioactivity.
- Acidity Modulation: Substituents on the nitrogenous ring influence the acetic acid group’s acidity, impacting solubility and reactivity.
- Application-Specific Design : Bulky hydrophobic groups (e.g., diphenylmethylene) favor receptor binding, while polar groups (e.g., dioxopiperidine) enhance solubility for therapeutic use.
Biological Activity
[cis-2,6-Dimethylpiperidin-1-yl]acetic acid (DMPIA) is a compound characterized by its unique piperidine structure, which includes two methyl groups at the 2 and 6 positions. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DMPIA, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight: Approximately 171.24 g/mol
DMPIA interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and physiological responses. The compound's ability to form stable complexes with proteins is significant for understanding its pharmacological profile.
1. Antimicrobial Activity
Research indicates that DMPIA exhibits antimicrobial properties, particularly against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
2. Anticancer Activity
Studies have shown that DMPIA can influence cancer cell lines, demonstrating pro-apoptotic effects. This activity is attributed to its ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HT-29 (Colon Cancer) | 6.37 | Induction of apoptosis |
| Study B | MCF-7 (Breast Cancer) | 8.45 | Inhibition of proliferation |
| Study C | A549 (Lung Cancer) | 5.12 | Cell cycle arrest |
3. Neurological Effects
DMPIA has been studied for its potential as a cannabinoid receptor modulator, particularly as a neutral antagonist at the CB1 receptor. This property suggests potential applications in appetite regulation and treatment of obesity-related disorders .
Case Study 1: Appetite Regulation
In a study evaluating the effects of DMPIA on food intake disorders, it was found that administration of DMPIA resulted in significant appetite suppression in animal models. This effect was linked to its antagonistic activity on CB1 receptors, indicating its potential use in managing obesity .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of DMPIA on various human cancer cell lines. Notably, it showed selective toxicity against colon cancer cells with an IC50 value indicating substantial efficacy compared to standard chemotherapeutics.
Synthesis and Industrial Applications
The synthesis of DMPIA typically involves the reaction of 2,6-dimethylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. On an industrial scale, catalytic hydrogenation followed by acetylation is employed to ensure high yield and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [cis-2,6-Dimethylpiperidin-1-yl]acetic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via catalytic hydrogenation of pyridinedicarboxylic acid derivatives. For example, cis-2,6-Piperidinedicarboxylic acid (PDA) is prepared by hydrogenating 2,6-pyridinedicarboxylic acid in water or acetic acid using PtO₂ as a catalyst under 50 p.s.i. for 24 hours . Purification involves crystallization from alcohol-water or alcohol-acetone-water mixtures to achieve >95% purity. Monitoring reaction progress via ¹³C NMR helps confirm cis/trans isomer ratios (e.g., 8:1 cis-trans mixture before crystallization) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions. For example, ¹³C NMR distinguishes cis-2,6-PDA from trans isomers .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate polar derivatives .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 172.1 [M+H]⁺ for the parent compound) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–10) and incubating at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Data from analogous piperidine derivatives suggest optimal stability at pH 6–8, with <5% degradation over 72 hours . Avoid strong acids/bases to prevent ring-opening or decarboxylation.
Advanced Research Questions
Q. What is the mechanism of this compound in modulating neuronal activity, and how does it differ across agonists?
- Methodology : Use rat cortical neuron models with microiontophoretic ejection. At low currents (10–25 nA), the compound selectively antagonizes NMDA receptor-mediated responses without affecting kainate or quisqualate receptors. At higher currents (>60 nA), non-selective inhibition of all ionotropic glutamate receptors occurs, likely due to competitive binding at the glutamate site . Electrophysiological recordings (e.g., patch-clamp) quantify changes in postsynaptic current amplitude (e.g., 50% reduction in NMDA-evoked EPSCs at 25 nA) .
Q. How do structural modifications to the piperidine ring affect the compound’s pharmacological activity?
- Methodology : Synthesize analogs (e.g., methyl group positional isomers) and test receptor affinity via radioligand binding assays. For example:
- Cis-2,3-PDA : Shows NMDA-selective antagonism at low doses .
- Cis-2,6-PDA : Weak agonist activity (12/32 neurons excited at >50 nA) compared to cis-2,3-PDA .
- 2,6-Dimethyl substitution : Enhances lipid solubility (logP ≈ 1.2), improving blood-brain barrier penetration .
Q. How can contradictions in reported pharmacological data (e.g., excitation vs. antagonism) be resolved?
- Methodology :
- Dose-Response Analysis : Replicate studies using standardized ejection currents (e.g., 10–100 nA) to identify threshold effects. For example, cis-2,6-PDA excites 37.5% of neurons at 50 nA but antagonizes 60% at 80 nA .
- Receptor Profiling : Use HEK293 cells expressing recombinant NMDA receptors (GluN1/GluN2A/B) to isolate subunit-specific effects.
- Computational Docking : Predict binding modes using molecular dynamics (e.g., AutoDock Vina) to explain selectivity differences .
Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and toxicity?
- Methodology :
- Hepatic Microsomes : Incubate with NADPH and monitor half-life (t₁/₂) via LC-MS. CYP450 isoforms (e.g., CYP3A4) likely drive oxidation of the piperidine ring .
- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100. Piperidine derivatives typically show low mutagenic risk .
- hERG Assay : Measure IC₅₀ for potassium channel inhibition (risk of cardiotoxicity) using patch-clamp electrophysiology .
Key Considerations for Experimental Design
- Control Groups : Include vehicle (e.g., saline) and positive controls (e.g., MK-801 for NMDA antagonism) in neuronal assays .
- Statistical Power : Use ≥3 biological replicates for in vitro studies and ≥6 animals for in vivo models to ensure reproducibility .
- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0) and cytotoxicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
